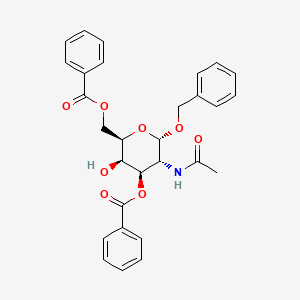

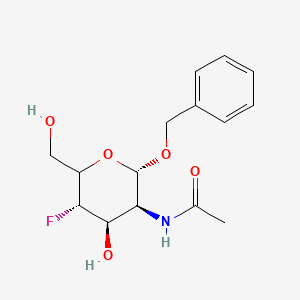

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of beta-D-rhamnopyranosides, which are structurally related to Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside, has been described through methods involving acetal-protecting groups for carbohydrate thioglycoside donors. These groups are introduced under mild conditions and facilitate the formation of beta-D-rhamnopyranosides with high selectivity and yield. Such methods underscore the synthetic versatility of rhamnopyranoside derivatives, including Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of related rhamnopyranoside derivatives, such as Methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, has been determined through crystallography, revealing a monoclinic space group with specific bond lengths and angles that define the pyranose rings' conformation. These studies provide insights into the conformational preferences and stability of the acetyl groups, contributing to an understanding of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside's structural characteristics (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside undergoes various chemical reactions that highlight its reactivity and functional group compatibility. For instance, the synthesis and glycosylation studies involving S-phenyl thiorhamnopyranoside derivatives have shed light on the effects of substituents on glycosylation stereoselectivity, which is crucial for developing selective synthetic routes (Crich & Vinogradova, 2007).

Wissenschaftliche Forschungsanwendungen

Serodiagnosis of Tuberculosis

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has been utilized in the synthesis of a trisaccharide-protein conjugate for the serodiagnosis of tuberculosis. This compound was synthesized and then coupled to Bovine Serum Albumin (BSA), resulting in the neoglycoconjugate TB-NT-P-BSA, which demonstrates potential as a useful tool for the serodiagnosis of tuberculosis (Fujiwara, 1991).

Neuroprotection

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has been found in compounds that showed neuroprotective properties. Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana attenuated glutamate-induced neurotoxicity in rat cortical cell cultures, indicating potential neuroprotective effects against neurodegeneration (Kim & Kim, 2000).

Synthesis of Complex Carbohydrates

This compound has been used in the chemical synthesis of complex carbohydrates and glycosides, demonstrating its importance in synthetic organic chemistry. For instance, its application was shown in the synthesis of 4′‐O‐Demycarosyl‐3‐O‐(α‐L‐rhamnopyranosyl)tylosin (Grandjean & Lukács, 1996) and in the synthesis of rhamnolipid, a compound from Pseudomonas Aeruginosa (Duynstee et al., 1998).

Development of Diagnostic Agents

It has been used in the synthesis of carbohydrate antigens for the development of diagnostic agents. For example, its derivative was used in the artificial synthesis of a tetrasaccharide repeating unit of the Shigella flexneri variant Y polysaccharide, aiding in the selection of specific monoclonal antibodies (Wessel & Bundle, 1983).

Eigenschaften

IUPAC Name |

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-MAEUDCQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)